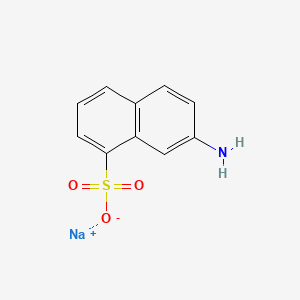

Sodium 7-aminonaphthalene-1-sulphonate

Description

Contextualization within Aminonaphthalenesulfonic Acids Research

Aminonaphthalenesulfonic acids represent a class of compounds that are foundational to the development of synthetic dyes and have been extensively studied for their chemical reactivity and physical properties. wikipedia.orgwikipedia.orgwikipedia.org These compounds are colorless solids that serve as crucial precursors in the synthesis of a wide array of dyes. wikipedia.org Sodium 7-aminonaphthalene-1-sulphonate is one of many isomers of aminonaphthalenesulfonic acids, and its specific substitution pattern dictates its reactivity and potential applications. Research in this area often focuses on the synthesis of specific isomers and the subsequent use of these compounds as intermediates. For instance, aminonaphthalenesulfonic acids are key reactants in the production of azo dyes. wikipedia.org The study of individual isomers like this compound allows for a deeper understanding of structure-property relationships within this important class of molecules.

Historical Perspectives on the Study of Naphthalene (B1677914) Sulfonates

The study of naphthalene and its derivatives has a rich history dating back to the 19th century. The chemical formula of naphthalene was determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org The development of polynaphthalene sulfonates, or naphthalene sulfonate condensates, occurred in the 1930s by IG Farben in Germany. hardtchemical.com Initially, these compounds found use in the leather and textile industries as tanning agents and dye dispersants. hardtchemical.com Over time, the applications of naphthalene sulfonates expanded significantly, with their use as superplasticizers in concrete and as wetting agents in various industrial processes becoming prominent. wikipedia.orgwikipedia.orgalphachem.biz This historical development underscores the long-standing industrial and academic interest in manipulating the properties of naphthalene through sulfonation and other functionalizations.

Fundamental Research Questions and Paradigms related to Amino Naphthalene Sulfonates

The academic inquiry into amino naphthalene sulfonates is driven by several fundamental research questions. A primary focus is on the regioselectivity of sulfonation and other electrophilic substitution reactions on the naphthalene ring, which is influenced by the directing effects of the amino group and the reaction conditions. The synthesis of specific isomers in high purity remains a significant challenge and an active area of research. guidechem.comchemicalbook.com

Another key research paradigm involves the exploration of the photophysical properties of these compounds. The naphthalene core is inherently fluorescent, and the introduction of amino and sulfonate groups can modulate these properties, leading to potential applications in fluorescent probes and sensors. For example, derivatives of aminonaphthalenesulfonic acid have been studied for their binding interactions with serum albumins, monitored by changes in fluorescence. nih.gov

Furthermore, the utility of aminonaphthalenesulfonic acids as building blocks for more complex molecules is a continuous area of investigation. This includes their use in the synthesis of novel dyes with specific color and fastness properties, as well as the development of new materials. A notable example is the immobilization of 7-amino-1-naphthalene sulfonic acid onto silica (B1680970) nanoparticles to create a solid acid catalyst for esterification reactions. researchgate.net

Detailed Research Findings

Recent research has further elucidated the properties and potential applications of this compound and its corresponding acid form.

Immobilized 7-amino-1-naphthalene sulfonic acid has been successfully used to create a strong Brønsted acid catalyst. researchgate.net When supported on silica nanoparticles derived from rice husk ash, this catalyst demonstrated high efficiency in the esterification of n-butyl alcohol with various acids, achieving 88% conversion with 100% selectivity towards the ester. researchgate.net The catalyst was also found to be regenerable and reusable for multiple cycles without a significant loss in activity. researchgate.net

In the realm of materials science, the related compound 8-Amino-2-naphthalenesulfonic acid has been used as a reactant to synthesize Fe3O4/sulfonated polyaniline composite materials. chemicalbook.com This highlights the potential of aminonaphthalenesulfonic acids in the development of advanced functional materials.

The synthesis of related compounds, such as 1-amino-7-naphthol, often proceeds through the alkaline fusion of the corresponding aminonaphthalenesulfonic acid salt. chemicalbook.comgoogle.com For instance, the sodium salt of 1-aminonaphthalene-7-sulfonic acid can be treated with potassium hydroxide (B78521) at elevated temperatures to yield 1-amino-7-naphthol. chemicalbook.com

Below is a table summarizing some of the key properties of the related 7-aminonaphthalene-2-sulphonic acid, which provides context for the general characteristics of aminonaphthalenesulfonic acids.

| Property | Value | Source |

| Molecular Weight | 223.25 g/mol | nih.gov |

| XLogP3 | -0.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Additionally, the physical and chemical properties of other isomers, such as 4-Aminonaphthalene-1-sulfonic acid, have been well-documented.

| Property | Value | Source |

| Melting Point | 240-241 °C | sigmaaldrich.com |

| Density | 1.67 g/cm³ at 20 °C | sigmaaldrich.com |

| Assay | ≥97.0% (acidimetric) | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

CAS No. |

27931-06-2 |

|---|---|

Molecular Formula |

C10H8NNaO3S |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

sodium;7-aminonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |

InChI Key |

KKELBCJRSSENSN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways of 7 Aminonaphthalene 1 Sulfonic Acid and Its Sodium Salt

Direct Synthesis of 7-aminonaphthalene-1-sulfonic Acid and its Sodium Salt

The direct synthesis of 7-aminonaphthalene-1-sulfonic acid, commonly known as 1,7-Cleve's acid, and its sodium salt involves several fundamental organic chemistry reactions. These methods are foundational in the industrial production of dye precursors.

Amidation of Halogenonaphthalene Sulfonic Acids

A key synthetic route involves the amination of halogenated naphthalene (B1677914) sulfonic acid derivatives. This process typically entails the reaction of a chloro-substituted naphthalene disulfonic acid with ammonia (B1221849) under high temperature and pressure. The chlorine atom is substituted by an amino group (-NH2), and a subsequent desulfonation step at a specific position can yield the target molecule.

One specific example is the reaction of 1-chloro-naphthalene-4,7-disulphonic acid with ammonia. google.com At temperatures below 220°C, the reaction primarily yields 1-aminonaphthalene-4,7-disulphonic acid. However, by increasing the temperature to a range of 220°C to 350°C in the presence of water and ammonia, a selective desulfonation at the 4-position occurs, resulting in the formation of 1-aminonaphthalene-7-sulphonic acid. google.com The use of a copper catalyst can facilitate this reaction, which is a known practice for similar aminations of chloro- and bromo-naphthalene sulphonic acids. google.com

Table 1: Reaction Conditions for Amidation and Desulfonation

| Starting Material | Reagent | Temperature | Product | Citation |

| 1-chloro-naphthalene-4,7-disulphonic acid | Ammonia, Water | < 220°C | 1-aminonaphthalene-4,7-disulphonic acid | google.com |

| 1-chloro-naphthalene-4,7-disulphonic acid | Ammonia, Water | 220°C - 350°C | 1-aminonaphthalene-7-sulphonic acid | google.com |

Alkaline Fusion Processes for 1-Naphthylamine-7-sulfonic Acid Conversion

Alkaline fusion is a harsh but effective method traditionally used to convert sulfonic acids into hydroxyl derivatives (naphthols). quora.comwikipedia.org In the context of 1-naphthylamine-7-sulfonic acid, this process does not yield the sodium salt but instead converts the sulfonic acid group into a hydroxyl group, forming 1-amino-7-naphthol. google.com

The procedure involves heating the alkali metal salt of 1-naphthylamine-7-sulfonic acid with a molten alkali, such as potassium hydroxide (B78521), which may contain a certain percentage of sodium hydroxide. google.com The reaction is carried out at high temperatures, typically between 210°C and 235°C. google.com The success of the fusion, including the yield and purity of the resulting aminonaphthol, is highly dependent on controlling the reaction temperature and duration. google.com

Table 2: Example of Alkaline Fusion on a Naphthalene Sulfonic Acid Derivative

| Starting Material | Reagent | Temperature | Product | Citation |

| Potassium 1-naphthylamine-7-sulphonate | Molten Potassium Hydroxide (with up to 30% NaOH) | 210°C - 235°C | 1-amino-7-naphthol | google.com |

| Sodium naphthalene sulfonate | Sodium Hydroxide | 290°C - 300°C | 1-naphthol | google.com |

Sulfonation Routes for Related Aminonaphthalene Isomers

The direct sulfonation of 1-aminonaphthalene is a primary industrial method for producing aminonaphthalene sulfonic acids. However, this reaction typically yields a mixture of isomers, and the desired 7-aminonaphthalene-1-sulfonic acid (1,7-Cleve's acid) is often a minor byproduct. The main product of this sulfonation is usually 1-aminonaphthalene-6-sulfonic acid (1,6-Cleve's acid). wikipedia.org

The distribution of isomers is heavily influenced by reaction conditions, particularly temperature. Studies on the sulfonation of the related isomer, 2-aminonaphthalene, demonstrate this principle clearly. Sulfonation at lower temperatures (e.g., 30-100°C) tends to favor the formation of isomers where the sulfonic acid group is in an alpha-position, such as Dahl's acid (2-aminonaphthalene-5-sulfonic acid). koreascience.kr Conversely, higher temperatures (150-200°C) promote the formation of beta-position isomers like Brönner's acid (2-aminonaphthalene-6-sulfonic acid) and amino-F-acid (2-aminonaphthalene-7-sulfonic acid). koreascience.kr This illustrates the thermodynamic versus kinetic control over the reaction outcome, a key consideration in the synthesis of specific aminonaphthalene sulfonic acid isomers.

Table 3: Effect of Temperature on Sulfonation of 2-Aminonaphthalene

| Reactant | Temperature Range | Major Products | Citation |

| 2-Aminonaphthalene | 30°C - 100°C | Dahl's acid, Baden acid | koreascience.kr |

| 2-Aminonaphthalene | 150°C - 200°C | Brönner's acid, Amino-F-acid | koreascience.kr |

Preparation of Sodium Salts from Corresponding Acids

The conversion of a sulfonic acid to its sodium salt is a straightforward acid-base neutralization reaction. 7-aminonaphthalene-1-sulfonic acid is treated with a suitable sodium base to yield the desired sodium 7-aminonaphthalene-1-sulphonate.

A common laboratory and industrial method involves dissolving the sulfonic acid in water and adding a base like sodium bicarbonate or sodium hydroxide in portions until the effervescence ceases or the solution becomes neutral or slightly alkaline. youtube.com The resulting sodium salt is often highly soluble in water. To facilitate its isolation, a technique known as "salting out" can be employed, where a saturated solution of sodium chloride is added. youtube.com The high concentration of sodium ions from the NaCl reduces the solubility of the sodium sulfonate salt due to the common ion effect, causing it to precipitate out of the solution. The precipitate can then be collected by filtration. youtube.com

Table 4: General Steps for Sodium Salt Preparation

| Step | Procedure | Purpose | Citation |

| 1. Dissolution | Dissolve sulfonic acid in water. | Create a reaction medium. | youtube.com |

| 2. Neutralization | Add sodium bicarbonate or sodium hydroxide until neutral. | Convert the acid to its sodium salt. | youtube.com |

| 3. Precipitation (Optional) | Add sodium chloride to the solution. | Decrease the solubility of the product ("salting out"). | youtube.com |

| 4. Isolation | Filter the mixture to collect the solid precipitate. | Separate the product from the solution. | youtube.com |

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to improve upon traditional methods by employing techniques that offer higher yields, milder reaction conditions, and faster reaction times.

Microwave-Assisted Catalytic Approaches for Amino Naphthalene Sulfonate Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. For the synthesis of aminonaphthalene sulfonate derivatives, this can be combined with catalysis to create efficient and novel pathways. An example is the copper-catalyzed Ullmann coupling reaction, which can be adapted for synthesizing N-aryl aminonaphthalene sulfonates. nih.gov

In a study, derivatives of 8-anilinonaphthalene-1-sulfonic acid (a related isomer) were synthesized by reacting 8-chloro-1-naphthalenesulfonic acid with various aniline (B41778) derivatives. nih.gov The reaction was performed in a sodium phosphate (B84403) buffer solution in the presence of a catalytic amount of elemental copper powder and was heated using microwave irradiation. This method proved highly efficient, affording the desired products in good yields (up to 74%) with significantly reduced reaction times (e.g., 1 hour) compared to traditional heating methods. nih.gov This approach represents an advanced strategy for creating C-N bonds in the synthesis of complex naphthalene derivatives.

Table 5: Microwave-Assisted Synthesis of an 8-Anilinonaphthalene-1-sulfonate Derivative

| Substrate 1 | Substrate 2 | Catalyst | Solvent/Medium | Conditions | Yield | Citation |

| 8-chloro-1-naphthalenesulfonic acid | Aniline | Elemental Copper (10 mol %) | Aqueous Sodium Phosphate Buffer (pH 6-7) | Microwave, 100°C, 1 hour | 63% | nih.gov |

Immobilization Techniques for Aminonaphthalene Sulfonic Acid on Support Materials

The functional properties of aminonaphthalene sulfonic acids can be harnessed in heterogeneous catalysis by immobilizing them onto solid supports. This technique enhances catalyst stability, allows for easy separation from reaction products, and enables potential reuse.

A notable example is the immobilization of 7-Amino-1-naphthalene sulfonic acid (ANSA) onto silica (B1680970) nanoparticles, particularly derived from rice husk ash, a sustainable source of silica. researchgate.net In one study, a strong Brønsted acid catalyst was synthesized by immobilizing ANSA onto silica using a simple sol-gel technique. researchgate.net This process resulted in the formation of a heterogeneous catalyst, denoted as RHANPSO3H, consisting of spherical, nano-sized particles. researchgate.net

The successful immobilization and the structure of the resulting catalyst were confirmed through various analytical techniques. researchgate.net

Solid-state NMR Spectroscopy: 29Si MAS NMR analysis confirmed the presence of T2, T3, Q3, and Q4 silicon centers, characteristic of the silica network and its functionalization. 13C MAS NMR showed chemical shifts corresponding to the propyl group used for linking and the naphthalene ring, confirming the covalent attachment of the organic moiety. researchgate.net

Catalytic Activity: The performance of the RHANPSO3H catalyst was demonstrated in the esterification of n-butyl alcohol with various acids, achieving 88% conversion of the alcohol with 100% selectivity towards the ester product. The catalyst proved to be regenerable by washing with ethanol (B145695) and drying. researchgate.net

This research highlights a successful strategy for functionalizing silica-based materials by incorporating organic compounds like aminonaphthalene sulfonic acid onto their surfaces. researchgate.net Such nucleophilic substitution reactions are a key method for functionalizing modified silica nanoparticles. researchgate.net

| Feature | Description | Source |

| Compound | 7-Amino-1-naphthalene sulfonic acid (ANSA) | researchgate.net |

| Support Material | Silica (from rice husk ash) | researchgate.net |

| Immobilization Method | Sol-gel technique | researchgate.net |

| Resulting Catalyst | RHANPSO3H (heterogeneous strong Brønsted acid) | researchgate.net |

| Particle Morphology | Spherical, nano-sized | researchgate.net |

| Key Analytical Findings | 29Si MAS NMR: T2, T3, Q3, Q4 silicon centers present. 13C MAS NMR: Signals for propyl group and naphthalene ring confirmed immobilization. | researchgate.net |

| Demonstrated Application | Catalyzed esterification of n-butyl alcohol | researchgate.net |

Chemical Reactivity and Derivatization Studies of Sodium 7 Aminonaphthalene 1 Sulphonate Analogs

Reactions of the Amine Functionality

The amino group is a key site for derivatization, enabling the formation of diazonium salts, azo compounds, and various amides.

Diazotization Reactions of Aminonaphthalene Sulfonic Acids

Diazotization is a fundamental reaction for aminonaphthalene sulfonic acids, converting the primary aromatic amine into a highly reactive diazonium salt. maxapress.com This reaction is typically carried out by treating the aminonaphthalene sulfonic acid with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. maxapress.comyoutube.com

The reaction is highly exothermic, and careful temperature control is crucial to prevent the decomposition of the diazonium salt and the formation of unwanted by-products. maxapress.com The diazonium salts derived from aminonaphthalene sulfonic acids are often not isolated and are used directly in subsequent coupling reactions. google.com The general mechanism involves the formation of the nitrosyl cation (NO+) which then acts as an electrophile, attacking the nitrogen of the amino group.

The stability and reactivity of the formed diazonium salt are influenced by the position of the sulfonic acid group on the naphthalene (B1677914) ring. For instance, the diazotization of 2-aminonaphthalene-1,5-disulfonic acid has been studied in detail to understand its reaction mechanism and thermal hazards. maxapress.com

Coupling Reactions and Formation of Azo Compounds

The diazonium salts generated from aminonaphthalene sulfonic acids are valuable intermediates for the synthesis of azo dyes. youtube.com These salts act as electrophiles and readily react with electron-rich coupling components, such as phenols and aromatic amines, in what is known as a diazo coupling reaction. youtube.commdpi.com This reaction is the foundation for the production of a vast number of commercial dyes. wikipedia.org

The coupling reaction's position on the coupling component is directed by the substituents present on its ring. For example, when coupling with phenols, the reaction typically occurs at the para position to the hydroxyl group unless this position is blocked. youtube.com Similarly, with aromatic amines, coupling occurs at the para position to the amino group. imrpress.com The pH of the reaction medium is a critical parameter; coupling to phenols is generally carried out in weakly alkaline conditions, while coupling to amines is performed in weakly acidic to neutral conditions. mdpi.com

For instance, diazotized sulfanilic acid can be coupled with β-naphthol to produce azo dyes. unb.ca Similarly, various aminonaphthalene sulfonic acids are used as either the diazo component or the coupling component in the synthesis of a wide range of azo dyes, including direct, acid, and reactive dyes. google.comorgsyn.org

Table 1: Examples of Azo Dyes from Aminonaphthalene Sulfonic Acid Analogs

| Diazo Component (from) | Coupling Component | Resulting Dye Class/Example |

| 1-Aminonaphthalene-4-sulfonic acid (Naphthionic acid) | β-Naphthol | Acid Red (e.g., Rocceline) wikipedia.org |

| 1-Amino-2-naphthol-4-sulfonic acid | 1-Naphthol-8-sulfonic acid | Mordant Dye (e.g., Neolan Blue CG) google.com |

| Sulfanilic acid | Aniline (B41778), 1,7-Cleve's acid, Phenol | Trisazo Dye (e.g., C.I. Direct Brown 202) imrpress.com |

| o-Tolidine | 1-Amino-8-naphthol-2,4-disulfonic acid (Chicago acid) | Disazo Dye orgsyn.org |

Amidation and Acylation of the Amino Group

The amino group of aminonaphthalene sulfonic acids can undergo amidation or acylation reactions with acylating agents such as acid chlorides or anhydrides. This reaction converts the primary amino group into a secondary amide. For example, N-acyl derivatives of aminonaphthalene disulfonic acids have been synthesized and studied for their potential biological activities. nih.gov

This derivatization is also a common strategy in dye synthesis to modify the properties of the final dye molecule. google.com For instance, the amino group in aminonaphthol sulfonic acids can be converted to an acetylamino or benzoylamino group, which then acts as a coupling component. google.com

Reactions of the Sulfonate Functionality

The sulfonate group, while generally less reactive than the amino group, can be converted into other functional groups, expanding the range of possible derivatives.

Formation of Sulfonyl Chlorides and Sulfonamides from Aminonaphthalene Sulfonic Acids

The sulfonic acid or its sodium salt can be converted into the corresponding sulfonyl chloride. This transformation is a crucial step for the synthesis of sulfonamides. organic-chemistry.orgekb.eg Various reagents can be employed for this chlorination, including 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) and cyanuric chloride. organic-chemistry.orgresearchgate.net The resulting sulfonyl chloride is a reactive intermediate that can readily react with primary or secondary amines to form sulfonamides. ekb.egwisc.edu

The synthesis of sulfonamides from sulfonic acids often proceeds as a one-pot reaction, where the sulfonyl chloride is generated in situ and immediately reacted with an amine. ekb.eg This methodology has been applied to a wide range of sulfonic acids, including aromatic and aliphatic ones. organic-chemistry.org For example, a method for preparing sulfonamides involves treating the sulfonic acid with trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to produce the sulfonyl chloride, which is then reacted with an amine. ekb.eg

Table 2: Reagents for Sulfonyl Chloride and Sulfonamide Synthesis from Sulfonic Acids

| Reaction | Reagent(s) | Key Features | Reference |

| Sulfonic acid to Sulfonyl chloride | 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) | Mild, solvent-free conditions, high efficiency | organic-chemistry.org |

| Sulfonic acid to Sulfonyl chloride | Cyanuric chloride | Effective for various sulfonic acids | researchgate.net |

| Sulfonic acid to Sulfonamide (one-pot) | Trichloroacetonitrile, Triphenylphosphine, then Amine | Wide scope of amines can be used | ekb.eg |

| Sulfonic acid to Sulfonamide (one-pot) | 2,4,6-trichloro- maxapress.comgoogle.comgoogle.com-triazine, then Amine | Microwave-assisted, high yield | ekb.eg |

Formation of Coordination Complexes and Salts

Aminonaphthalene sulfonic acids can form salts through reactions involving both the amino and sulfonic acid groups. The sulfonic acid group can be neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate, to form the corresponding sodium sulfonate salt. google.com This is a common form in which these compounds are supplied and used.

Furthermore, the presence of both an acidic sulfonate group and a basic amino group makes these molecules zwitterionic in nature. They can also form coordination complexes with metal ions. For instance, the chromium complex of the azo dye formed from the coupling of diazotized 1-amino-2-naphthol-4-sulfonic acid with 1-naphthol-8-sulfonic acid is a known mordant dye. google.com The ability of the sulfonate and amino groups to act as ligands facilitates the formation of these metal complexes, which often exhibit enhanced properties such as lightfastness.

Structural Characterization Techniques in Advanced Research on Aminonaphthalenesulfonates

Crystallographic Investigations

Crystallographic techniques, particularly those involving X-ray diffraction, are powerful tools for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For instance, the analysis of salts of 4-aminonaphthalene-1-sulfonate with divalent cations like Magnesium (Mg), Manganese (Mn), Cobalt (Co), and Nickel (Ni) reveals detailed crystallographic data. researchgate.net These studies determine crucial parameters such as the crystal system, space group, and unit cell dimensions, which define the crystalline lattice.

Table 1: Example Crystallographic Data for a Related Aminonaphthalene Sulfonate Salt Data for Hexa-aquamagnesium(II) 4-aminonaphthalene-1-sulfonate dihydrate, a compound structurally related to the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.622(3) |

| b (Å) | 7.043(3) |

| c (Å) | 23.178(3) |

| β (°) | 93.78(2) |

| Volume (ų) | 1404.3(7) |

| Z | 2 |

| Source: researchgate.net |

This data illustrates the type of precise structural information obtainable from SCXRD analysis. It shows, for example, that the fundamental repeating unit of the crystal (the unit cell) has monoclinic symmetry. researchgate.net

A recurrent structural motif in the crystal structures of aminonaphthalene sulfonate salts is the formation of distinct layers. researchgate.netuniupo.it Typically, these structures consist of alternating layers of the organic sulfonate anions and layers containing the metal cations, which are often hydrated. researchgate.net

The coordination environment of the metal cation is a key aspect of the crystal structure. In various salts of 4-aminonaphthalene-1-sulfonate, the metal cations are octahedrally coordinated, but the coordinating species can differ. researchgate.net For example:

In the nickel salt, the Ni²⁺ ion is coordinated to six water molecules, forming a hexa-aquanickel(II) complex, with no direct bonding to the sulfonate group. researchgate.net

In a related sodium salt, the Na⁺ cation is bonded to three sulfonate oxygen atoms and three water molecules, resulting in a distorted octahedral geometry. researchgate.net

The barium salt shows an eight-fold coordination environment, with the Ba²⁺ cation bonded to two sulfonate oxygen atoms and six water molecules. researchgate.net

These variations in coordination demonstrate how the identity of the cation can influence the specific structural arrangement, even within a layered framework. The layers are held together by extensive networks of intermolecular forces. researchgate.net

The stability and packing of aminonaphthalene sulfonate crystals are dictated by a combination of non-covalent interactions.

Hydrogen Bonds: Extensive hydrogen bonding is a hallmark of these crystal structures. These bonds primarily occur between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the sulfonate groups (O-H···O). researchgate.net The amino group (-NH₂) on the naphthalene (B1677914) ring can also participate as a hydrogen bond donor, further stabilizing the crystal lattice.

Pi-Pi Stacking: Pi-pi (π-π) stacking is an attractive, noncovalent interaction that occurs between aromatic rings. youtube.com In the crystal structures of aminonaphthalene sulfonates, the naphthalene rings of adjacent anions can stack on top of each other. These interactions, driven by electrostatic and van der Waals forces, contribute significantly to the cohesion of the crystal, particularly in holding the anionic layers together. nih.govresearchgate.net The presence of both electron-donating (amino) and electron-withdrawing (sulfonate) groups on the aromatic system can influence the nature and strength of these stacking interactions. rsc.org

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques probe the energy levels within a molecule, providing valuable information about its structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and, with specialized techniques, in the solid state. sevenstarpharm.com While solution-state ¹H and ¹³C NMR spectra provide information on the chemical environment of hydrogen and carbon atoms, solid-state NMR is crucial for characterizing crystalline or immobilized forms. chemicalbook.comnih.gov

¹³C Magic Angle Spinning (MAS) NMR: For solid samples, techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed. nih.gov This method enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions that would otherwise lead to very broad signals in a static solid sample. The resulting spectrum shows sharp peaks, with the chemical shift of each peak corresponding to a specific carbon atom in the molecule. This allows for the verification of the carbon skeleton of the 7-aminonaphthalene-1-sulphonate anion. nih.govchemicalbook.com

²⁹Si MAS NMR for Immobilized Forms: In advanced applications, aminonaphthalene sulfonates can be immobilized onto solid supports, such as silica (B1680970) (SiO₂), for use in catalysis or separation processes. To characterize these materials, ²⁹Si MAS NMR would be employed. This technique is highly sensitive to the bonding environment of silicon atoms, allowing researchers to confirm the covalent attachment of the organic molecule to the silica surface and to characterize the nature of the silicon-oxygen framework of the support material.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group in a molecule has characteristic vibrational frequencies, making these techniques ideal for functional group identification. chemicalbook.comresearchgate.net

For Sodium 7-aminonaphthalene-1-sulphonate, FT-IR and Raman spectra would exhibit characteristic absorption or scattering peaks corresponding to its key functional groups. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for Aminonaphthalene Sulfonates

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3500 | N-H stretching | Amino group (-NH₂) |

| ~3000-3100 | C-H stretching | Aromatic Ring |

| ~1600-1650 | N-H bending (scissoring) | Amino group (-NH₂) |

| ~1450-1600 | C=C stretching | Aromatic Ring |

| ~1150-1250 | S=O asymmetric stretching | Sulfonate group (-SO₃⁻) |

| ~1030-1080 | S=O symmetric stretching | Sulfonate group (-SO₃⁻) |

| ~650-750 | C-S stretching | Sulfonate group (-SO₃⁻) |

| Source: Adapted from researchgate.netresearchgate.netresearchgate.net |

The precise positions of these peaks can provide subtle information about the molecular environment, such as the extent of hydrogen bonding involving the amino and sulfonate groups. researchgate.net

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) has emerged as an indispensable tool in the structural characterization of aminonaphthalenesulfonates, providing critical information on molecular weight and fragmentation pathways. Electrospray Ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing these types of compounds, as it allows for the ionization of thermally labile and polar molecules directly from a liquid solution. acs.orgsigmaaldrich.com This technique is often coupled with high-performance liquid chromatography (LC-MS) for the separation and analysis of complex mixtures of isomers. chemicalbook.com

In the analysis of this compound, ESI-MS can be operated in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is typically detected. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in the confirmation of the elemental composition of the parent ion and its fragments. nih.gov

The fragmentation of aminonaphthalenesulfonates in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Collision-induced dissociation (CID) of the precursor ion of 7-aminonaphthalene-1-sulphonate is expected to lead to characteristic neutral losses. The most common fragmentation pathways involve the cleavage of the C-S bond and the loss of the sulfonic acid group or its components.

Key fragmentation patterns observed for related aminonaphthalenesulfonic acid isomers, which can be extrapolated to 7-aminonaphthalene-1-sulphonate, include the loss of sulfur trioxide (SO₃, 80 Da) and sulfur dioxide (SO₂, 64 Da). chemicalbook.com For instance, the GC-MS analysis of the related 4-amino-1-naphthalenesulfonic acid shows significant fragments at m/z 143, corresponding to the aminonaphthalene cation after the loss of the sulfonyl group, and at m/z 115, which likely results from the subsequent loss of the amino group. nih.gov The study of other isomers, such as 5-aminonaphthalene-2-sulfonic acid by ESI-QTOF-MS/MS in negative ion mode, shows a prominent precursor ion [M-H]⁻ at m/z 222.023. massbank.eu

Based on the analysis of related compounds, the following table summarizes the predicted key ions and fragments for 7-aminonaphthalene-1-sulphonate in an ESI-MS/MS experiment.

Table 1: Predicted ESI-MS/MS Fragmentation Data for 7-Aminonaphthalene-1-sulphonate

| Observed m/z (Predicted) | Ion Formula | Interpretation |

| 246.02 | [C₁₀H₈NNaO₃S+H]⁺ | Protonated molecule with sodium adduct (Positive Mode) |

| 224.04 | [C₁₀H₁₀NO₃S]⁺ | Protonated molecule [M+H]⁺ (Positive Mode) |

| 222.02 | [C₁₀H₈NO₃S]⁻ | Deprotonated molecule [M-H]⁻ (Negative Mode) massbank.eu |

| 144.06 | [C₁₀H₁₀N]⁺ | Fragment ion after loss of SO₃ |

| 143.05 | [C₁₀H₉N]⁺ | Fragment ion after loss of HSO₃ |

| 115.05 | [C₉H₇]⁺ | Naphthalene fragment after loss of NH₂ from m/z 143 |

Note: The m/z values are predicted based on the molecular weight of 7-aminonaphthalene-1-sulfonic acid (223.25 g/mol ) and known fragmentation patterns of similar compounds. chemicalbook.comnih.gov

The precise fragmentation pattern can be influenced by experimental conditions such as the collision energy and the specific isomer being analyzed. nih.gov Therefore, empirical data from advanced research on pure 7-aminonaphthalene-1-sulphonate would be necessary to fully elucidate its mass spectrometric behavior.

Photophysical and Spectroscopic Properties Research of Aminonaphthalenesulfonates

Electronic Spectra and Absorption Characteristics

The electronic absorption spectra of aminonaphthalenesulfonates are characterized by transitions within the naphthalene (B1677914) π-electron system. The position and intensity of these absorption bands are modulated by the attached amino and sulfonate groups. Theoretical and experimental studies on the parent molecule, 1-aminonaphthalene (AMN), predict two ππ* states, ¹L(b) and ¹L(a), as the lowest singlet electronic excitations. nih.gov The transition to the ¹L(b) state has a very small oscillator strength, meaning it is not significantly populated upon excitation. nih.gov Consequently, the ¹L(a) state is considered the primary player in the photophysics of these molecules. nih.gov

In derivatives like 4-Amino naphthalene-1-sulfonic acid (AmNS), the absorption spectrum typically shows a prominent band in the ultraviolet range. researchgate.net For instance, when AmNS is conjugated to an alginate polymer (AmNS-ALG), its maximum excitation wavelength is observed at 325 nm in a polar solvent like water. researchgate.net The absorption peaks of naphthylamine sulfonate derivatives are generally observed to shift to slightly longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. ekb.eg This effect, however, is often less pronounced than the shifts seen in the fluorescence emission spectra. ekb.eg

Fluorescence Dynamics and Environmental Sensitivity

The most notable feature of aminonaphthalenesulfonates is their environmentally sensitive fluorescence. Compounds like 8-anilino-1-naphthalenesulfonic acid (ANS) are weakly fluorescent in aqueous solutions but exhibit a dramatic increase in fluorescence intensity in less polar environments, such as organic solvents or the hydrophobic pockets of proteins. nih.gov This phenomenon is accompanied by a significant blue shift (hypsochromic shift) in the emission maximum. nih.gov The dual sensitivity of fluorescence yield and emission wavelength to the polarity of the microenvironment is the basis for their widespread use as fluorescent probes. nih.gov

Upon absorption of a photon and promotion to an excited electronic state, aminonaphthalenes undergo several relaxation processes. The relaxation of the primary excited ¹L(a) state competes between radiant emission (fluorescence) and non-radiative pathways, including intersystem crossing to the triplet state and internal conversion back to the ground state. nih.gov

Studies on 1-aminonaphthalene (AMN) show that its relaxation dynamics involve both femtosecond and picosecond time scales. nih.gov In polar solvents, the relaxation process is complex, involving not only intramolecular reorganization of the amino group but also a bulk relaxation of the surrounding solvent dipoles around the excited-state dipole moment of the solute. rsc.org This solvent relaxation stabilizes the excited state, which often possesses significant charge-transfer character. rsc.org The internal conversion from the excited state back to the ground state can be mediated by a conical intersection, which for AMN is located about 0.7 eV above the ¹L(a) state's minimum energy. nih.gov

The effect of the solvent on the spectral properties of aminonaphthalenesulfonates, known as solvatochromism, is a key aspect of their behavior. A study on 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) demonstrated a positive solvatochromism, where the emission maximum shifts to longer wavelengths (red shift) as solvent polarity increases. researchgate.net Conversely, decreasing solvent polarity from water to butanol causes a blue shift in the excitation band. researchgate.net

The bathochromic shift in fluorescence emission with increasing solvent polarity is typically more pronounced than the shift in the absorption spectra. ekb.eg This indicates that the dipole moment of the molecule is greater in the excited state than in the ground state. ekb.eg The dependency of the emission maximum on solvent properties can be used to evaluate the microenvironmental polarity inside cavities, such as those of cyclodextrins. nih.gov

Table 1: Solvent Effects on Photophysical Properties of AmNS-ALG

| Solvent | Relative Polarity | Excitation Max (λex) | Emission Max (λem) |

|---|---|---|---|

| Water | High | 325 nm | - |

| Methanol | Medium | - | - |

| Butanol | Low | 429 nm | - |

Data derived from a study on 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG). The study noted a decrease in excitation wavelength with decreasing solvent polarity. researchgate.net

The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is highly sensitive to the molecular environment and the specific structure of the aminonaphthalenesulfonate derivative. For many derivatives, the quantum yield is low in polar solvents like water and increases significantly in less polar media like ethylene (B1197577) glycol. nih.gov

For example, various derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS) show distinct spectral properties. While some derivatives exhibit improved quantum yields, others show diminished or even a complete loss of fluorescence. nih.gov One derivative, with a nitro group at the para position of the aniline (B41778) ring, was found to be non-fluorescent in both water and ethylene glycol, likely due to alternative relaxation pathways enabled by the electron-withdrawing nitro group. nih.gov In contrast, the inclusion of aminonaphthalene sulfonic acids into the hydrophobic cavities of cyclodextrins or cucurbituril (B1219460) can lead to a large enhancement of their fluorescence quantum yields. nih.gov

Table 2: Photophysical Data for Selected 8-Anilinonaphthalene-1-sulfonate (ANS) Derivatives

| Compound | Solvent | Max Absorption (λabs) (nm) | Max Emission (λem) (nm) | Quantum Yield (φ) |

|---|---|---|---|---|

| 8-(Phenylamino)naphthalene-1-sulfonate (3a) | Water | 349 | 473 | 0.003 |

| 8-(Phenylamino)naphthalene-1-sulfonate (3a) | Ethylene Glycol | 362 | 458 | 0.17 |

| Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate (3b) | Water | 350 | 471 | 0.003 |

| Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate (3b) | Ethylene Glycol | 361 | 452 | 0.32 |

| Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate (3g) | Water | 352 | 506 | 0.001 |

| Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate (3g) | Ethylene Glycol | 365 | 471 | 0.32 |

| Sodium 8-(p-tolylamino)naphthalene-1-sulfonate (3i) | Water | 351 | 479 | 0.004 |

| Sodium 8-(p-tolylamino)naphthalene-1-sulfonate (3i) | Ethylene Glycol | 364 | 457 | 0.22 |

Data from a study on microwave-assisted synthesis and spectral properties of ANS derivatives. nih.gov

The fluorescence decay of aminonaphthalenesulfonates is often not a simple single-exponential process, especially in complex systems like protein solutions. A multi-exponential or nonexponential decay profile indicates that the fluorescent probe exists in multiple, distinct environments. researchgate.net

Analysis of the fluorescence decay of 1,8-ANS in the presence of human oxyhemoglobin revealed at least three components with different decay times. researchgate.net

A very short-lived component (< 0.5 ns) is attributed to probe molecules in the bulk aqueous buffer, where fluorescence is heavily quenched. researchgate.net

An intermediate component (3.1–5.5 ns) is suggested to correspond to ANS bound to a protein site that is partially accessible to water molecules. researchgate.net

A long-lived component (12–15 ns) is ascribed to probe molecules located in a highly hydrophobic, water-inaccessible pocket of the protein. researchgate.net

This nonexponential decay provides detailed information about the different binding sites and the heterogeneity of the probe's microenvironment. Time-resolved fluorescence decay of compounds like 1-aminonaphthalene-4-sulfonate has also been found to fit well with a biexponential function in various solvents. ekb.eg

Theoretical and Computational Photophysics

Computational quantum-chemical calculations provide deep insights into the electronic structure and relaxation dynamics that underpin the observed photophysical properties of aminonaphthalenes. High-level ab initio calculations (CASPT2//CASSCF) have been instrumental in understanding the photophysics of 1-aminonaphthalene (AMN). nih.gov

These theoretical studies confirm that the ¹L(a) state is the main excited state populated by light absorption. nih.gov Calculations also predict a surface crossing between the ¹L(a) and the lower-lying ¹L(b) state, although this is not always observed as a distinct dynamical signature in time-resolved experiments. nih.gov Furthermore, computational models help to locate critical points on the potential energy surfaces, such as conical intersections, which act as efficient funnels for non-radiative relaxation back to the ground state, thereby influencing the fluorescence quantum yield. nih.gov These theoretical approaches are crucial for interpreting experimental data and for the rational design of new fluorescent probes with tailored properties.

Quantum Chemical Calculations of Excited States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for understanding the electronic structure and excited-state properties of molecules like aminonaphthalenesulfonates. researchgate.netaps.org These computational methods allow for the prediction of various spectroscopic parameters, including absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions.

For aminonaphthalenesulfonates, TD-DFT calculations can elucidate the character of the excited states, such as whether they are locally excited (LE) or involve significant intramolecular charge transfer (ICT). researchgate.net In a typical study, the geometry of the molecule is first optimized in its ground state. Subsequently, vertical excitation energies are calculated to simulate the absorption spectrum. Analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the extent of charge redistribution upon excitation. For many aminonaphthalenesulfonates, the HOMO is localized on the amino group and the naphthalene ring, while the LUMO is shifted towards the sulfonate group, confirming the ICT nature of the lowest excited singlet state (S1).

Research on related molecules, such as 8-anilino-1-naphthalenesulfonic acid (ANS) derivatives, has shown that the electronic nature of substituents can significantly influence the excited state properties. nih.gov For instance, electron-donating groups can lead to different relaxation pathways from the excited state. nih.gov Furthermore, studies on other complex organic molecules demonstrate that TD-DFT can be employed to understand phenomena like excited-state intramolecular proton transfer (ESIPT), a process that can occur in molecules with appropriate proton donor and acceptor groups. ccu.edu.twrsc.org While specific calculations for sodium 7-aminonaphthalene-1-sulphonate are not readily found, the established methodologies of TD-DFT provide a robust framework for predicting its photophysical behavior. aps.orgohio-state.edunih.gov

Modeling of Solvation Dynamics

The photophysical properties of aminonaphthalenesulfonates are often highly dependent on the solvent environment, a phenomenon known as solvatochromism. acs.org Modeling of solvation dynamics is therefore crucial for a comprehensive understanding of these molecules. When a molecule is excited to a state with a different dipole moment than the ground state, the surrounding solvent molecules will reorient to stabilize the new charge distribution. This relaxation process occurs on a picosecond to nanosecond timescale and can be monitored through time-resolved fluorescence spectroscopy.

Studies on similar compounds, such as 4-Amino naphthalene-1-sulfonic acid (AmNS) incorporated into an alginate polymer, have demonstrated this solvent-dependent behavior. researchgate.net The fluorescence emission of AmNS-ALG shows a positive solvatochromism, meaning the emission wavelength increases (red-shifts) with increasing solvent polarity. researchgate.net This is indicative of a more polar excited state that is preferentially stabilized by polar solvents.

The following table illustrates the solvatochromic shift of AmNS-alginate in different solvents, which can be considered indicative of the general behavior of aminonaphthalenesulfonates:

| Solvent | Relative Polarity | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Stokes Shift (Δν, cm⁻¹) |

| Water | 1.000 | 325 | 410 | 6,569 |

| Glycerol | 0.792 | 335 | 420 | 6,036 |

| Methanol | 0.762 | 340 | 425 | 5,747 |

| Butanol | 0.586 | 345 | 430 | 5,502 |

Data adapted from a study on 4-Amino naphthalene-1-sulfonic acid-alginate polymer. researchgate.net

The Stokes shift, which is the difference in energy between the absorption and emission maxima, also provides insight into the excited-state relaxation dynamics. A larger Stokes shift in more polar solvents suggests a greater degree of solvent reorganization around the excited-state dipole.

Fluorescence lifetime measurements further contribute to the understanding of solvation dynamics. For the AmNS-alginate system, the fluorescence lifetime was found to decrease in less polar solvents, which can be attributed to different non-radiative decay pathways becoming more prominent. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, has also been shown to be highest in more polar solvents for this system. researchgate.net

While these data are for a related compound, they strongly suggest that the excited state of this compound would also be significantly influenced by the polarity of its environment. Detailed modeling of these dynamics would involve computational approaches such as molecular dynamics (MD) simulations with explicit solvent molecules or implicit solvent models to calculate the solvent reorganization energy and the time course of the spectral shifts.

Advanced Analytical Methodologies for Aminonaphthalenesulfonates

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of aminonaphthalenesulfonate isomers, providing the necessary resolving power to separate these closely related compounds.

High-Performance Liquid Chromatography (HPLC) is a primary and versatile tool for the analysis of aminonaphthalenesulfonic acids. sigmaaldrich.comnih.gov Reversed-phase (RP) HPLC is the most common mode used, capable of separating various isomers. sszp.eu A typical RP-HPLC method employs a C18 column with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid such as phosphoric or formic acid to control ionization. sigmaaldrich.comnih.gov

The separation of the structurally similar isomers of aminonaphthalenesulfonic acid is a significant analytical challenge. To enhance resolution, modifiers can be added to the mobile phase. For instance, the use of cyclodextrins in the mobile phase has been shown to significantly improve the separation selectivity of aromatic sulfonic acid isomers. uab.edu Another powerful approach is ion-pair HPLC, which introduces a counter-ion to the mobile phase to form neutral ion pairs with the charged sulfonate groups, thereby improving their retention and separation on reversed-phase columns. This technique, when coupled with a sensitive detector like a fluorescence detector, allows for the determination of naphthalenesulfonate isomers even in complex sample matrices such as highly saline brines. nih.gov

Table 1: HPLC Method Parameters for Aminonaphthalene Sulfonic Acids

| Parameter | Description | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sigmaaldrich.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid. Formic acid can be substituted for Mass Spectrometry compatibility. | sigmaaldrich.comnih.gov |

| Detection | UV, Diode-Array, Fluorescence | uab.edunih.gov |

| Separation Aid | Cyclodextrins can be added to the mobile phase to improve isomer separation. | uab.edu |

| Technique Variant | Ion-pair HPLC for enhanced separation in complex matrices. | nih.gov |

This table provides an interactive summary of common HPLC parameters used in the analysis of aminonaphthalene sulfonic acids.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as an excellent alternative or complementary method to HPLC for analyzing aminonaphthalenesulfonate isomers. nih.govsigmaaldrich.comnih.gov Its high resolving power is particularly advantageous for separating molecules with minor structural differences.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), are employed. nih.govnih.gov In CZE, separation occurs based on the differences in the charge-to-size ratio of the analytes. The separation selectivity in CE can be finely tuned by modifying the composition of the background electrolyte (BGE). The addition of reagents like cyclodextrins (e.g., β-CD, γ-CD) or macrocyclic polyamines (e.g., nih.govaneN4) to the BGE can significantly enhance the resolution of closely migrating isomers by forming transient inclusion complexes. nih.govsigmaaldrich.com For instance, the addition of nih.govaneN4 to a hydrochloric acid running solution enabled the successful separation of multiple naphthalenedisulfonate isomers that were otherwise unresolved. nih.gov Furthermore, sample stacking techniques can be employed in CE to preconcentrate the sample, achieving detection limits in the low µg/L range. nih.gov

Spectrometric Quantification and Identification

Spectrometric methods, particularly when coupled with chromatographic separation, provide definitive identification and sensitive quantification of aminonaphthalenesulfonates.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the structural confirmation and quantification of aminonaphthalenesulfonic acids. nih.gov The coupling of HPLC with MS provides high selectivity and sensitivity, allowing for the analysis of isomers in complex mixtures. nih.gov Electrospray ionization (ESI) is the most common ionization method, typically forming [M-H]⁻ ions in negative ion mode due to the acidic nature of the sulfonic acid group. uab.edu LC-MS/MS, which involves tandem mass spectrometry, offers even greater specificity by monitoring characteristic fragmentation patterns of the parent ions, making it a powerful tool for isomer differentiation and trace-level analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is not directly applicable to non-volatile and polar compounds like Sodium 7-aminonaphthalene-1-sulphonate. sigmaaldrich.comnih.gov Analysis by GC-MS necessitates a chemical derivatization step to convert the polar functional groups (-NH2 and -SO3H) into more volatile and thermally stable moieties. thermofisher.com Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form silyl (B83357) derivatives. sigmaaldrich.comthermofisher.com

Alkylation: This approach, often using reagents like methyl chloroformate, converts the analyte into a less polar derivative. nih.govnih.gov

The choice of derivatization reagent and optimization of reaction conditions are critical to ensure complete reaction and prevent the formation of byproducts or degradation of the analyte. sigmaaldrich.commdpi.com

Table 2: Comparison of Mass Spectrometry Techniques

| Technique | Applicability to Aminonaphthalenesulfonates | Key Considerations | Reference |

|---|---|---|---|

| LC-MS | Direct analysis is possible and highly effective. | Preferred method for identification and quantification. ESI is a common ionization source. | nih.govnih.gov |

| GC-MS | Requires prior chemical derivatization. | Analytes must be made volatile via silylation or alkylation. Potential for side reactions or incomplete derivatization. | sigmaaldrich.comnih.govthermofisher.com |

This interactive table compares the direct applicability and key considerations of LC-MS and GC-MS for the analysis of aminonaphthalenesulfonates.

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative determination of aromatic compounds, including aminonaphthalenesulfonic acids. eurekaselect.com The method is based on the principle that these compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert law. sszp.eu

For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and minimize interference. While direct UV-Vis spectrophotometry is simple and rapid, its selectivity can be limited in complex mixtures. To overcome this, derivative spectrophotometry can be employed, which involves calculating the first or higher-order derivative of the absorbance spectrum. This mathematical treatment can help resolve overlapping spectral bands from different components in a mixture without requiring a physical separation step. nih.gov

Colorimetric assays offer another spectrophotometric approach. These assays involve a chemical reaction that produces a colored product. For instance, the amino group of aminonaphthalenesulfonates can react with specific chromogenic reagents, such as β-naphthoquinone sulfonate, to yield a colored complex whose intensity can be measured to determine the concentration of the original analyte. nih.gov

Electrochemical Analytical Innovations

Electrochemical methods offer a highly sensitive and often low-cost alternative for the detection of electroactive compounds like aminonaphthalenesulfonic acids. The presence of the easily oxidizable amino group makes these molecules suitable for analysis by techniques such as voltammetry. nih.gov

The development of innovative electrode materials is key to enhancing the performance of electrochemical sensors. Glassy carbon electrodes (GCEs) are often used as a base, which can then be modified to improve sensitivity and selectivity. For example, a GCE modified with a polymer film of poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) has been shown to effectively catalyze the electrochemical oxidation of other molecules, indicating its potential for sensor applications. nih.gov This modification leads to a significant enhancement of the electrochemical signal. The oxidation process at such modified electrodes is typically irreversible and controlled by diffusion of the analyte to the electrode surface. nih.gov

Other advanced materials, such as multi-walled carbon nanotubes (MWCNTs), are also used to functionalize electrodes. nih.govnih.gov These nanomaterials provide a large surface area and excellent conductivity, leading to a significant improvement in the electron transfer rate and, consequently, lower detection limits. nih.gov Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used to investigate the electrochemical behavior of the analyte and for quantitative measurements. nih.govnih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 7-aminonaphthalene-1-sulfonic acid |

| aminonaphthalenesulfonates |

| naphthalenedisulfonate |

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid |

| p-aminophenol |

| amoxicillin (B794) |

| acetonitrile |

| phosphoric acid |

| formic acid |

| beta-naphthoquinone sulfonate |

| poly(1-aminonaphthalene) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

Spectroelectrochemical Studies of Derivatives and Polymers

Spectroelectrochemistry is a powerful analytical technique that provides in-situ information on the structural changes that a molecule or polymer undergoes during electrochemical processes. By combining UV-Vis, fluorescence, or Raman spectroscopy with electrochemistry, it is possible to identify redox states, reaction intermediates, and the nature of charge carriers in electroactive materials.

While specific spectroelectrochemical studies on polymers derived exclusively from this compound are not extensively documented in publicly available research, the principles and findings from closely related aminonaphthalenesulfonate polymers offer significant insights. For instance, the electropolymerization of various aminonaphthalene sulfonic acid isomers, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 4-aminonaphthalene-1-sulfonic acid, results in the formation of electroactive and colored polymer films on electrode surfaces. researchgate.net

During the electrochemical oxidation of these monomers, distinct changes in the UV-Vis absorption spectra are observed as a function of the applied potential. These changes correspond to the formation of radical cations and their subsequent coupling to form oligomers and polymers. The resulting polymer films exhibit electrochromism, meaning their color changes reversibly with the electrochemical switching between their reduced and oxidized states.

Table 1: Spectroelectrochemical Characteristics of a Hypothetical Poly(7-aminonaphthalene-1-sulfonic acid) Film

| Redox State | Applied Potential (vs. Ag/AgCl) | Observed Color | Key Absorption Bands (nm) | Inferred Species |

| Reduced | -0.2 V | Colorless/Pale Yellow | ~320-350 | Neutral polymer chains |

| Partially Oxidized | +0.4 V | Green/Blue | ~400-450, ~700-800 | Polaron charge carriers |

| Fully Oxidized | +0.8 V | Dark Blue/Violet | ~500-550 | Bipolaron charge carriers |

Note: This table is illustrative and based on the typical behavior of conducting polymers derived from aromatic amines.

Raman spectroelectrochemistry is another valuable tool that can probe the vibrational modes of the polymer backbone and identify structural changes associated with redox switching. For polymers similar to polyaniline, characteristic bands corresponding to the benzenoid and quinoid rings would be expected to change in intensity as the polymer is oxidized and reduced. researchgate.net

Electrochemical Impedance Spectroscopy in Materials Contexts

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the interfacial properties of electrode materials, including charge transfer resistance, double-layer capacitance, and diffusion processes. nih.gov It is particularly useful for characterizing polymer-modified electrodes and understanding the mechanisms of charge transport within the polymer film and at the electrode-electrolyte interface.

In the context of aminonaphthalenesulfonate polymers, EIS can provide quantitative data on the conductivity of the polymer film, the porosity of its structure, and its performance in applications such as sensors or corrosion protection. researchgate.net A typical EIS measurement involves applying a small amplitude AC voltage over a wide range of frequencies and measuring the resulting current. The data is often presented as a Nyquist plot, which displays the imaginary part of the impedance versus the real part.

For a polymer-modified electrode, the Nyquist plot can often be modeled using an equivalent electrical circuit. The components of this circuit correspond to different physical and chemical processes.

Table 2: Typical Equivalent Circuit Elements for a Polymer-Modified Electrode and Their Interpretation

| Circuit Element | Symbol | Physical/Chemical Process |

| Solution Resistance | Rs | The resistance of the bulk electrolyte solution. |

| Charge Transfer Resistance | Rct | The resistance to the flow of charge across the electrode-polymer interface. |

| Double Layer Capacitance | Cdl | The capacitance of the electrical double layer at the electrode surface. Often replaced by a Constant Phase Element (CPE) for non-ideal surfaces. |

| Warburg Impedance | ZW | Represents the diffusion of ions within the polymer film or from the bulk solution to the electrode surface. |

| Polymer Film Resistance | Rf | The resistance of the polymer film itself. |

| Polymer Film Capacitance | Cf | The capacitance associated with the polymer film. |

The electropolymerization of monomers like 7-amino-4-hydroxynaphthalene-2-sulfonic acid on a glassy carbon electrode has been studied, and the resulting polymer film was characterized using EIS. researchgate.net Such studies reveal how the impedance characteristics change with the polymerization conditions and the pH of the electrolyte, providing valuable information for optimizing the synthesis of these polymer films for specific applications. For example, a lower charge transfer resistance (Rct) generally indicates faster electrode kinetics and better performance in sensing or electrocatalytic applications.

The analysis of EIS data for a poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified electrode used for the determination of amoxicillin showed the enhanced conductivity and increased surface area provided by the polymer film. nih.gov The electron transfer coefficient (α) and the number of electrons (n) involved in the electrochemical reaction can also be estimated from electrochemical data, providing a deeper understanding of the reaction mechanism. nih.gov

Applications in Advanced Materials Science and Engineering

Conducting Polymers and Polymer Composites

The ability of Sodium 7-aminonaphthalene-1-sulphonate to be copolymerized with other monomers, such as aniline (B41778), opens up possibilities for creating novel conducting polymers with tailored properties.

The copolymerization of aniline with various aminonaphthalene sulphonic acid isomers has been explored to develop self-doped conducting polymers. These materials have the advantage of improved processability and environmental stability compared to externally doped polyaniline. While specific data on the copolymerization of the 7-amino-1-sulphonate isomer is scarce, studies on related isomers like 5-aminonaphthalene-2-sulphonic acid (ANSA) provide a useful reference. researchgate.net

In the copolymerization of ANSA with aniline, the resulting PANI-ANSA copolymer exhibited a nanotubular morphology at high aniline to ANSA molar ratios. researchgate.net The thermal stability of these copolymers was found to be superior to that of HCl-doped polyaniline, with decomposition temperatures as high as 340°C. researchgate.net The conductivity of the PANI-ANSA copolymers was in the range of 10⁻² to 10⁻⁴ S/cm, depending on the degree of sulfonation. researchgate.net It is reasonable to expect that copolymers of aniline and this compound would exhibit similar self-doping characteristics and potentially unique morphological and electronic properties due to the different substitution pattern on the naphthalene (B1677914) ring.

Research on the copolymerization of 1-aminonaphthalene with aniline has shown that the resulting copolymer exhibits higher electrical conductivity compared to the homopolymer of 1-aminonaphthalene. ias.ac.in This suggests that the incorporation of the naphthalene moiety into the polyaniline backbone can significantly alter the electronic properties of the material.

Electrochemical methods offer a high degree of control over the synthesis of conducting polymers, allowing for the direct deposition of polymer films onto electrode surfaces. iaea.org The electrochemical polymerization of various amino-substituted naphthalene sulphonic acids has been investigated. For example, conducting polymers have been synthesized from 4-amino-3-hydroxynaphthalene-1-sulphonic acid and 7-amino-4-hydroxynaphthalene-2-sulphonic acid on glassy carbon electrodes. researchgate.net

The electrochemical behavior of these polymers is influenced by the molecular structure of the monomer and the polymerization conditions. The resulting polymer films can exhibit electrocatalytic properties, as demonstrated by the use of a poly(7-amino-4-hydroxynaphthalene-2-sulphonic acid) modified electrode for the determination of caffeine (B1668208). researchgate.net This polymer film was found to reduce the potential required for caffeine oxidation and increase the current response. researchgate.net

The general mechanism for the electrochemical polymerization of aniline involves the oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually the final polymer. researchgate.net The presence of a sulphonate group on the monomer, as in this compound, can influence this process and lead to the formation of a self-doped polymer.

Catalytic Applications

The functional groups on this compound also make it a candidate for use in catalysis, either directly or as a precursor for supported catalysts. Research has shown that 7-amino-1-naphthalene sulphonic acid (ANSA) can be immobilized onto silica (B1680970) nanoparticles to create a solid acid catalyst. researchgate.netscilit.com

This heterogeneous catalyst, denoted as RHANPSO3H, was synthesized via a sol-gel technique and characterized by various spectroscopic methods. researchgate.net The catalyst was found to be effective in the esterification of n-butyl alcohol with different mono- and di-acids, achieving 88% conversion of the alcohol with 100% selectivity towards the ester at 117°C. researchgate.net The catalyst could also be regenerated and reused without significant loss of activity. researchgate.net The catalytic activity is attributed to the strong Brønsted acid sites created by the immobilized sulphonic acid groups. researchgate.net This demonstrates a promising application for 7-amino-1-naphthalene sulphonic acid in the development of environmentally friendly and reusable catalysts.

Development of Heterogeneous Acid Catalysts via Immobilization on Silica

The transformation of homogeneous catalysts into heterogeneous systems is a significant area of research, driven by the advantages of easy separation, reusability, and enhanced stability of the catalyst. This compound has been successfully utilized in the synthesis of heterogeneous acid catalysts through its immobilization onto a silica support.

In one method, 7-Amino-1-naphthalene sulphonic acid (ANSA) is immobilized onto silica nanoparticles using a sol-gel technique. researchgate.net This process is designed to create strong Brønsted acid sites on the surface of the silica, resulting in a novel catalyst designated as RHANPSO3H. researchgate.net The resulting material consists of spherical nanoparticles. researchgate.net The successful incorporation of the organic sulphonic acid onto the silica framework has been confirmed through various analytical techniques. For instance, 29Si MAS NMR analysis reveals the presence of T2, T3, Q3, and Q4 silicon centers, while 13C MAS NMR confirms the presence of the propyl group and the naphthalene ring structure within the catalyst. researchgate.net This immobilization effectively transforms the water-soluble sodium salt into a solid acid catalyst, paving the way for its application in various organic reactions. The functionalization of silica-based materials by incorporating organic compounds is a key strategy in creating these tailored catalysts. researchgate.net

Catalytic Activity in Organic Transformations (e.g., Esterification)

The synthesized heterogeneous catalyst, RHANPSO3H, derived from the immobilization of 7-aminonaphthalene-1-sulphonic acid on silica, has demonstrated significant catalytic performance in organic transformations, particularly in esterification reactions. researchgate.net

The efficacy of this catalyst was evaluated in the esterification of n-butyl alcohol with various mono- and di-carboxylic acids. researchgate.net Under specific reaction conditions, the catalyst exhibited high activity. The research findings indicate that the esterification reaction, carried out at a temperature of 117 °C, achieved a high conversion of the alcohol and excellent selectivity towards the corresponding ester. researchgate.net A key advantage of this heterogeneous catalyst is its reusability. After the reaction, the catalyst can be recovered by simple filtration, washed with ethanol (B145695), and dried at 180 °C for 24 hours, allowing it to be used in subsequent reaction cycles. researchgate.net

The catalytic performance of RHANPSO3H in the esterification of n-butyl alcohol is summarized in the table below.

| Parameter | Value |

| Reaction | Esterification of n-butyl alcohol |

| Catalyst | RHANPSO3H |

| Reaction Temperature | 117 °C |

| Alcohol Conversion | 88% |

| Selectivity towards Ester | 100% |

| Catalyst Regeneration | Wash with ethanol, dry at 180°C for 24h |

Data sourced from a study on the synthesis and catalytic activity of heterogeneous 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticles. researchgate.net

This demonstrates the potential of utilizing this compound in the development of efficient and recyclable solid acid catalysts for important industrial processes like esterification.

Environmental Fate and Biogeochemical Transformations of Aminonaphthalenesulfonates

Biodegradation Studies

The biological breakdown of aminonaphthalenesulfonates is a critical process in their removal from contaminated environments. Research has focused on identifying microbial communities capable of utilizing these complex aromatic compounds and elucidating the metabolic pathways involved.

The microbial degradation of aminonaphthalenesulfonates often begins with the breakdown of larger, more complex molecules like azo dyes. The reductive cleavage of the azo linkage (-N=N-) in these dyes, a common initial step under anaerobic conditions, can generate aromatic amines, including various aminonaphthalenesulfonate isomers. nih.govnih.gov Once formed, these intermediates can be further degraded by specialized microbial consortia.

Studies on compounds structurally related to 7-aminonaphthalene-1-sulfonate, such as 4-aminonaphthalene-1-sulfonic acid (4-ANS), have shown that certain bacterial consortia can utilize them as the sole source of carbon, nitrogen, and sulfur. nih.gov The degradation process is influenced by environmental conditions, with nutrient availability playing a key role. For instance, under nitrogen-limited conditions, a notable increase in the removal efficiency and volumetric removal rates of 4-ANS has been observed in packed-bed biofilm reactors. nih.gov This suggests that the microbial metabolic strategy shifts to more efficiently mineralize the compound to access the limiting nutrient.

The bacterial strains identified as being capable of degrading these sulfonated aromatics belong to a diverse range of genera. Through enrichment techniques, consortia comprising genera such as Variovorax, Pseudomonas, Bacillus, Arthrobacter, Nocardioides, and Microbacterium have been isolated and shown to be effective. nih.govnih.gov The degradation pathway for azo dyes often involves an initial cleavage into constituent amines. For example, the dye Acid Orange 7 is cleaved by Shewanella oneidensis under anaerobic conditions to form 1-amino-2-naphthalenol and aminobenzene sulfonic acid (sulfanilic acid). frontiersin.org

Table 1: Examples of Bacterial Genera Involved in the Degradation of Sulfonated Aromatic Amines

| Bacterial Genus | Role in Degradation | Reference |

| Variovorax | Part of a consortium degrading a mixture of sulfonated aromatic amines. | nih.gov |

| Pseudomonas | Isolated from consortia capable of degrading sulfonated amines. | nih.gov |

| Bacillus | Member of a biofilm-forming consortium degrading 4-aminonaphthalene-1-sulfonic acid. | nih.gov |

| Arthrobacter | Identified in a consortium that efficiently uses 4-ANS as a nutrient source. | nih.gov |

| Nocardioides | Part of a microbial consortium selected for its ability to degrade 4-ANS. | nih.gov |

| Microbacterium | A key member of a bacterial consortium degrading sulfonated aromatic amines. | nih.govnih.gov |

| Shewanella | Capable of reductive cleavage of azo linkages, producing aromatic amines. | nih.gov |

Assessing the biodegradability of compounds like sodium 7-aminonaphthalene-1-sulphonate is crucial for environmental risk assessment. This can be achieved through experimental studies in bioreactors and with the aid of predictive computational models.

One approach involves studying the degradation kinetics in a controlled environment, such as a packed-bed biofilm reactor. nih.gov By varying substrate loading rates and measuring removal efficiency, kinetic models can be developed to describe the biodegradation process. For a mixture of sulfonated aromatic amines, a parabolic inhibition model was found to best characterize the specific degradation rate, indicating that at high concentrations, the compounds may inhibit the activity of the degrading microorganisms. nih.gov

Table 2: Kinetic Parameters for a Biofilm Reactor Degrading Sulfonated Aromatic Amines

| Parameter | Value | Description | Reference |

| RXM | 58.15 ± 7.95 mg (10⁹ cells h)⁻¹ | Maximum specific degradation rate | nih.gov |

| Ks | 0.73 ± 0.31 mg L⁻¹ | Half-saturation constant | nih.gov |

| Sm | 89.14 ± 5.43 mg L⁻¹ | Substrate concentration at which the maximum rate occurs | nih.gov |

| m | 5 | Exponent in the parabolic model | nih.gov |

In addition to experimental methods, in silico approaches like Quantitative Structure-Biodegradability Relationship (QSBR) models are valuable tools. chemrxiv.org These models use the molecular structure of a chemical to predict its biodegradability. By correlating structural descriptors (e.g., electrotopological properties, molecular weight) with experimentally determined biodegradability data, machine learning algorithms can generate models to screen new or untested compounds. chemrxiv.org For chlorinated compounds, for example, models have been developed that can classify them as biodegradable or non-biodegradable with reasonable accuracy, demonstrating the potential of this approach for other classes of chemicals, including aminonaphthalenesulfonates. chemrxiv.org

Advanced Oxidation and Electrochemical Degradation Processes